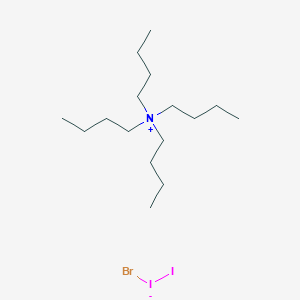

Tetrabutylammonium Bromodiiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYDCKEPDMCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659953 | |

| Record name | PUBCHEM_44630512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-99-6 | |

| Record name | PUBCHEM_44630512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Bromodiiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of tetrabutylammonium polyhalides

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium (B224687) Polyhalides

Introduction

Tetrabutylammonium polyhalides are a class of salts composed of a large, lipophilic tetrabutylammonium (TBA) cation, [N(C₄H₉)₄]⁺, and a polyhalide anion. Polyhalide anions consist of three or more halogen atoms, which can be of the same element (e.g., tribromide, Br₃⁻) or different elements (e.g., iododichloride, ICl₂⁻). The large size and low charge density of the tetrabutylammonium cation effectively stabilize these often-unstable polyhalide anions, allowing for their isolation and use as crystalline solids.

These compounds are valuable reagents in synthetic chemistry, acting as convenient, solid, and often milder sources of halogens compared to their diatomic counterparts.[1][2] For instance, tetrabutylammonium tribromide (TBATB) is a widely used brominating agent for alkenes, alkynes, arenes, and carbonyl compounds.[2][3] Understanding their synthesis and the precise methods for their characterization is crucial for their effective application in research and development, including in the fields of organic synthesis, materials science, and battery technology.[4] This guide provides a comprehensive overview of the synthesis protocols and characterization techniques for tetrabutylammonium polyhalides.

Synthesis of Tetrabutylammonium Polyhalides

The most common and straightforward method for synthesizing tetrabutylammonium polyhalides involves the direct addition of a halogen or interhalogen compound to a solution of the corresponding tetrabutylammonium monohalide.[1][5] The choice of solvent is critical and often includes organic solvents like acetic acid, acetonitrile (B52724), or dichloromethane.[5][6][7]

Experimental Protocol: Synthesis of Tetrabutylammonium Tribromide ([N(Bu)₄]Br₃)

This protocol is adapted from methodologies described in the literature, where a tetrabutylammonium halide is reacted directly with a halogen.[1][3][6]

Materials:

-

Tetrabutylammonium bromide ([N(Bu)₄]Br)

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

Dissolution: Dissolve a specific molar quantity of tetrabutylammonium bromide in a minimal amount of glacial acetic acid with stirring. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Addition of Bromine: Slowly add one molar equivalent of liquid bromine to the stirred solution. A color change to orange or red is typically observed as the tribromide anion forms.

-

Precipitation: Continue stirring for a short period (e.g., 30 minutes) at room temperature. The product, tetrabutylammonium tribromide, is less soluble in acetic acid than the starting monobromide and will begin to precipitate.

-

Crystallization: Cool the reaction mixture in an ice bath to maximize the precipitation of the product.

-

Isolation: Collect the resulting orange crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic acid or unreacted bromine.

-

Drying: Dry the product under vacuum to yield pure tetrabutylammonium tribromide. The melting point of the resulting solid should be in the range of 71-76 °C.[1]

Characterization Techniques

A combination of spectroscopic and thermal analysis methods is essential for the unambiguous identification and characterization of tetrabutylammonium polyhalides.

Spectroscopic Characterization

Raman spectroscopy is a powerful, non-destructive technique for identifying polyhalide anions. The vibrations of the halogen-halogen bonds give rise to characteristic and often intense Raman shifts.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline polyhalide sample on a microscope slide or in a capillary tube.

-

Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm). Collect data in the low-frequency region (typically 100-400 cm⁻¹), as this is where the fundamental polyhalide stretching and bending modes appear.[8]

-

Spectral Analysis: Compare the observed Raman shifts to literature values for known polyhalide anions to confirm the identity of the product. For example, the symmetric stretch of the Br₃⁻ anion is typically observed around 160 cm⁻¹.

Polyhalide ions exhibit characteristic electronic transitions, which can be observed using UV-Vis spectroscopy. These transitions, typically π* → σ* in nature, provide a useful method for characterization in solution.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the tetrabutylammonium polyhalide in a suitable UV-transparent solvent, such as acetonitrile or ethylene (B1197577) dichloride.[9]

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Spectral Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The triiodide (I₃⁻) ion, for example, shows two strong absorption bands around 290 nm and 360 nm.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the melting point, phase transitions, and thermal stability of the synthesized salts.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the dry polyhalide sample into an aluminum DSC or TGA pan.

-

Data Acquisition (DSC): Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min). Record the heat flow to identify endothermic events like melting.

-

Data Acquisition (TGA): Heat the sample under an inert atmosphere at a controlled rate. Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

-

Data Analysis: Determine the melting point (Tₘ) from the onset or peak of the endotherm in the DSC curve and the decomposition temperature (Tₔ) from the onset of mass loss in the TGA curve. Tetrabutylammonium salts generally exhibit decomposition temperatures above 300 °C.[10]

Data Presentation

Quantitative data obtained from the characterization of various tetrabutylammonium polyhalides are summarized below for easy comparison.

Table 1: Spectroscopic Data for Tetrabutylammonium Polyhalides

| Polyhalide Anion | Raman Shift (ν, cm⁻¹) | UV-Vis Absorbance (λₘₐₓ, nm) | Reference(s) |

| Tribromide (Br₃⁻) | ~160 (symmetric stretch) | ~272, ~360 | [6] |

| Triiodide (I₃⁻) | ~110 (symmetric stretch) | ~290, ~360 | [9] |

| Iododichloride (ICl₂⁻) | ~270 (symmetric stretch) | ~240, ~310 | [6] |

| Tetrachloroiodide (ICl₄⁻) | ~280-340 (various modes) | ~325 | [6] |

Table 2: Thermal Analysis Data for Tetrabutylammonium Halides and Polyhalides

| Compound | Melting Point (Tₘ, °C) | Decomposition Onset (Tₔ, °C) | Reference(s) |

| [N(Bu)₄]Br | ~120 | > 300 | [11][12] |

| [N(Bu)₄]I | ~147 | > 300 | [10] |

| [N(Bu)₄]Br₃ | 71 - 76 | Not specified, stable solid | [1] |

| [N(Bu)₄]I₃ | 69 - 71 | > 150 | [7][13] |

| [N(Bu)₄]ClO₄ | ~213 | > 300 | [10] |

Conclusion

The synthesis of tetrabutylammonium polyhalides is readily achieved through the direct reaction of the corresponding monohalide with a halogen or interhalogen. Their subsequent characterization relies on a suite of analytical techniques. Raman spectroscopy provides a definitive fingerprint for the polyhalide anion, while UV-Vis spectroscopy is useful for analysis in solution. Thermal analysis (DSC and TGA) is critical for determining the melting point and thermal stability of these salts. The protocols and data presented in this guide offer a robust framework for researchers and scientists working with this versatile class of compounds.

References

- 1. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. How is Tetrabutylammonium Tribromide synthesized? - Blog [chemkente.com]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. pubs.aip.org [pubs.aip.org]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. Raman spectroscopic investigation of tetraethylammonium polybromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of a Tetrabutylammonium Bromide-Diiodobenzene Adduct

This document provides a comprehensive overview of the crystal structure, experimental protocols, and key structural features of the title compound, with a focus on presenting quantitative data in a clear and accessible format.

Crystal Structure and Data

The crystallization of a 1:1 molar solution of 1,2-diiodo-3,4,5,6-tetrafluorobenzene (o-DITFB) and tetrabutylammonium (B224687) bromide (n-Bu4NBr) from dichloromethane (B109758) results in the formation of pure white crystals of a halogen-bonded compound.[1][2] This compound can be described as a salt–cocrystal solvate with the formula 2(C₁₆H₃₆N⁺)·2(Br⁻)·2(C₆F₄I₂)·CH₂Cl₂.[1] The asymmetric unit contains two tetrabutylammonium cations, two bromide anions, two molecules of 1,2-diiodo-3,4,5,6-tetrafluorobenzene, and one molecule of dichloromethane.[1][2]

A key feature of this structure is the role of the bromide ion as a bidentate halogen-bond acceptor, interacting with two iodine atoms from adjacent diiodotetrafluorobenzene molecules.[1][2] This interaction leads to the formation of a one-dimensional polymeric zigzag chain.[1][2]

The crystallographic data and structure refinement parameters for the title compound are summarized in the table below.

| Parameter | Value |

| Formula | 2(C₁₆H₃₆N⁺)·2(Br⁻)·2(C₆F₄I₂)·CH₂Cl₂ |

| Formula Weight (Mr) | 1533.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.1654 (3) |

| b (Å) | 15.0483 (3) |

| c (Å) | 16.2559 (4) |

| α (°) | 66.668 (1) |

| β (°) | 84.654 (1) |

| γ (°) | 80.842 (1) |

| Volume (ų) | 2917.90 (12) |

| Z | 2 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ, mm⁻¹) | 3.65 |

| Crystal Size (mm) | 0.24 × 0.24 × 0.12 |

Data sourced from Viger-Gravel et al. (2015).[1]

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 42707 |

| Independent Reflections | 14456 |

| R_int | 0.022 |

| Reflections with I > 2σ(I) | 12211 |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.024 |

| wR(F²) | 0.057 |

| Goodness-of-fit (S) | 1.02 |

| Parameters | 568 |

| H-atom Treatment | H-atom parameters constrained |

| Δρ_max, Δρ_min (e Å⁻³) | 0.99, -0.99 |

Data sourced from Viger-Gravel et al. (2015).[1]

The non-covalent interactions are central to the stability of this co-crystal. The table below highlights the key bond lengths and angles associated with the halogen bonding.

| Interaction | d (Å) | θ (°) |

| C—I···Br⁻ | 3.1593 (4) - 3.2590 (5) | 174.89 (7), 178.16 (7) |

| I···Br⁻···I | 144.18 (1), 135.35 (1) |

Data sourced from Viger-Gravel et al. (2015).[1][2]

Experimental Protocols

This section details the methodologies employed for the synthesis and crystallographic analysis of the title compound.

The synthesis of the single crystals was achieved through the co-crystallization of the constituent components.

-

Preparation of the Solution: A 1:1 molar solution of 1,2-diiodo-3,4,5,6-tetrafluorobenzene (o-DITFB) and tetrabutylammonium bromide (n-Bu₄NBr) was prepared in dichloromethane.[1][2]

-

Crystallization: Pure white crystals of the halogen-bonded compound were obtained from this solution.[1][2] The crystals were mounted on thin glass fibers using paraffin (B1166041) oil for data collection.[1]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection:

-

The crystal was cooled to 200 K prior to data collection.[1]

-

Data were collected on a Bruker AXS SMART single-crystal diffractometer equipped with a sealed Mo tube source (wavelength 0.71073 Å) and an APEX II CCD detector.[1]

-

To ensure adequate data completeness and redundancy, diffraction data were collected with a sequence of 0.3° ω scans at φ angles of 0, 90, 180, and 270°.[1]

-

Raw data collection and processing were performed with the APEX II software package.[1]

-

-

Structure Solution and Refinement:

-

A semi-empirical absorption correction based on equivalent reflections was applied using SADABS.[3]

-

The structure was solved by direct methods and completed with difference Fourier synthesis.[1]

-

Refinement was carried out with full-matrix least-squares procedures based on F².[1]

-

Hydrogen atom positions were located from difference Fourier maps, and after initial positioning, they were constrained to suitable geometries and treated as idealized contributions during refinement.[1]

-

All scattering factors are contained in the SHELXTL program library.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the preparation of the starting materials to the final determination and refinement of the crystal structure.

References

- 1. Crystal structure of tetrabutylammonium bromide–1,2-diiodo-3,4,5,6-tetrafluorobenzene–dichloromethane (2/2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of tetra-butyl-ammonium bromide-1,2-di-iodo-3,4,5,6-tetra-fluoro-benzene-di-chloro-methane (2/2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Spectroscopic Properties of Mixed Halide Tetrabutylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of mixed halide tetrabutylammonium (B224687) salts. These compounds, characterized by a tetrabutylammonium cation and a combination of two different halide anions, are of growing interest in various fields, including as phase-transfer catalysts, electrolytes, and precursors for novel materials. Understanding their spectroscopic signatures is crucial for their characterization, quality control, and the elucidation of their structure-property relationships.

This document details the synthetic methodologies, experimental protocols for key spectroscopic techniques, and a comparative analysis of their spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with or developing applications for these unique chemical entities.

Synthesis of Mixed Halide Tetrabutylammonium Salts

The synthesis of mixed halide tetrabutylammonium salts can be approached through several methods, primarily involving anion exchange reactions. A common and straightforward method is the reaction of a tetrabutylammonium salt containing a single halide with a source of the second halide ion.

General Synthetic Protocol:

A typical synthesis involves the reaction of tetrabutylammonium bromide with a salt of another halide (e.g., a chloride or iodide salt) in an appropriate solvent. The choice of solvent depends on the solubility of the reactants and the desired product. The reaction mixture is typically stirred at a controlled temperature to facilitate the anion exchange. The product can then be isolated by precipitation, crystallization, or removal of the solvent.

Example Synthesis of Tetrabutylammonium Bromide Chloride ([TBA][BrCl]):

-

Tetrabutylammonium bromide (TBAB) is dissolved in a suitable solvent, such as acetonitrile.

-

An equimolar amount of a chloride salt (e.g., tetramethylammonium (B1211777) chloride) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period to allow for anion exchange equilibrium to be reached.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a solvent in which the mixed halide salt is sparingly soluble to remove any unreacted starting materials or byproducts.

-

The final product is dried under vacuum.

The logical workflow for the synthesis and subsequent characterization of mixed halide tetrabutylammonium salts is depicted in the following diagram.

Caption: Diagram 1: General Workflow for Synthesis and Characterization.

Spectroscopic Characterization

The following sections detail the experimental protocols and expected spectroscopic data for mixed halide tetrabutylammonium salts. Due to the limited availability of direct comparative studies on a complete series of these specific salts in the published literature, the quantitative data presented in the tables should be considered illustrative and may vary based on experimental conditions and the specific mixed halide salt being analyzed.

UV-Vis spectroscopy is a valuable tool for identifying the presence of specific electronic transitions within a molecule. For mixed halide tetrabutylammonium salts, the UV-Vis spectrum is primarily influenced by the halide anions, as the tetrabutylammonium cation does not exhibit significant absorption in the near-UV and visible regions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A stock solution of the mixed halide tetrabutylammonium salt is prepared by dissolving a known mass of the salt in a UV-transparent solvent (e.g., acetonitrile, methanol, or water) to a specific concentration (typically in the range of 10⁻³ to 10⁻⁵ M).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Measurement: The sample solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm). A reference cuvette containing the pure solvent is placed in the reference beam. The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Table 1: Representative UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [TBA][BrCl] | Acetonitrile | ~210 | ~3500 |

| [TBA][BrI] | Acetonitrile | ~225, ~290 | ~12000, ~5000 |

| [TBA][ClI] | Acetonitrile | ~220, ~285 | ~11000, ~4500 |

Note: The presence of iodide in the mixed halide salt is expected to result in characteristic absorption bands in the UV region due to n→σ* transitions.

Fluorescence spectroscopy can provide information about the emissive properties of the mixed halide salts upon excitation with UV or visible light. While the tetrabutylammonium cation is generally non-fluorescent, the halide anions, particularly in certain environments or when forming charge-transfer complexes, may exhibit fluorescence.

Experimental Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Dilute solutions of the mixed halide tetrabutylammonium salt (typically 10⁻⁵ to 10⁻⁶ M) are prepared in a suitable, non-fluorescent solvent.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector is used.

-

Measurement: The sample is placed in a quartz cuvette. An excitation wavelength is selected based on the absorption spectrum of the compound. The emission spectrum is then recorded over a range of wavelengths longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λem) and the relative fluorescence intensity are determined. The fluorescence quantum yield (ΦF) can be calculated relative to a known standard.

Table 2: Representative Fluorescence Spectroscopic Data

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| [TBA][BrCl] | Acetonitrile | 220 | Not typically fluorescent | - |

| [TBA][BrI] | Acetonitrile | 290 | ~360 | Low |

| [TBA][ClI] | Acetonitrile | 285 | ~355 | Low |

Note: The fluorescence properties of these salts are expected to be highly dependent on the solvent environment and the specific halide combination.

NMR spectroscopy is a powerful technique for elucidating the molecular structure and environment of the tetrabutylammonium cation and for probing the interactions with the mixed halide anions. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the mixed halide tetrabutylammonium salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The multiplicity and integration of the signals are also analyzed.

Table 3: Representative ¹H NMR Spectroscopic Data (in CDCl₃)

| Compound | δ (ppm) - N-CH₂- | δ (ppm) -CH₂-CH₂-CH₃ | δ (ppm) -CH₂-CH₂- | δ (ppm) -CH₃ |

| [TBA][BrCl] | ~3.3 | ~1.6 | ~1.4 | ~1.0 |

| [TBA][BrI] | ~3.4 | ~1.6 | ~1.4 | ~1.0 |

| [TBA][ClI] | ~3.4 | ~1.6 | ~1.4 | ~1.0 |

Table 4: Representative ¹³C NMR Spectroscopic Data (in CDCl₃)

| Compound | δ (ppm) - N-CH₂- | δ (ppm) -CH₂-CH₂-CH₃ | δ (ppm) -CH₂-CH₂- | δ (ppm) -CH₃ |

| [TBA][BrCl] | ~58.5 | ~24.0 | ~19.6 | ~13.6 |

| [TBA][BrI] | ~58.7 | ~24.1 | ~19.7 | ~13.7 |

| [TBA][ClI] | ~58.6 | ~24.0 | ~19.6 | ~13.6 |

Note: Subtle shifts in the chemical shifts of the protons and carbons of the tetrabutylammonium cation can provide insights into the nature of the ion-pairing with the mixed halide anions.

The logical relationship between the choice of spectroscopic method and the type of information obtained is illustrated below.

Caption: Diagram 2: Spectroscopic Method vs. Information Obtained.

Vibrational spectroscopy provides information about the vibrational modes of the functional groups within the tetrabutylammonium cation and can be sensitive to ion-pairing effects with the mixed halide anions.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For solid samples, a small amount of the mixed halide salt is mixed with dry potassium bromide (KBr) and pressed into a pellet. For liquid or solution samples, a thin film can be cast on a suitable IR-transparent window (e.g., NaCl or KBr plates), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The frequencies of the vibrational bands are identified and assigned to specific molecular vibrations.

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid or liquid sample is placed in a glass capillary or on a microscope slide.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Measurement: The Raman spectrum is collected by focusing the laser on the sample and detecting the scattered light.

-

Data Analysis: The Raman shifts (in cm⁻¹) of the vibrational bands are determined and assigned.

Table 5: Representative Vibrational Spectroscopy Data (in cm⁻¹)

| Assignment | [TBA][BrCl] | [TBA][BrI] | [TBA][ClI] |

| C-H Stretching | ~2960, ~2870 | ~2960, ~2870 | ~2960, ~2870 |

| CH₂ Bending | ~1480 | ~1480 | ~1480 |

| C-N Stretching | ~980 | ~980 | ~980 |

Note: Changes in the vibrational frequencies, particularly those of the C-H and C-N bonds, may indicate different strengths of interaction between the tetrabutylammonium cation and the various mixed halide anions.

Conclusion

This technical guide has provided a foundational overview of the synthesis and spectroscopic properties of mixed halide tetrabutylammonium salts. The detailed experimental protocols and representative data serve as a starting point for researchers and professionals in the field. Further systematic studies are warranted to build a comprehensive library of spectroscopic data for a wider range of mixed halide combinations, which will undoubtedly facilitate their broader application in science and industry. The methodologies and illustrative data presented herein provide a robust framework for the characterization and understanding of this intriguing class of compounds.

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrabutylammonium Bromodiiodide and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) polyhalides are a class of quaternary ammonium (B1175870) salts that find applications in various fields, including as phase-transfer catalysts, electrolytes in electrochemical devices, and reagents in organic synthesis. Their thermal stability is a critical parameter that dictates their suitability for specific applications, particularly those involving elevated temperatures. Understanding the decomposition pathways is also crucial for ensuring safe handling and for predicting potential degradation products. This guide summarizes the available data on the thermal properties of tetrabutylammonium triiodide and tribromide, providing a framework for assessing the thermal behavior of tetrabutylammonium bromodiiodide.

Physicochemical and Thermal Properties

The thermal stability and decomposition of tetrabutylammonium polyhalides are influenced by the nature of the polyhalide anion and the strength of the ionic interactions within the crystal lattice. The following tables summarize the key physicochemical and thermal properties of tetrabutylammonium triiodide and tetrabutylammonium tribromide.

Table 1: Physicochemical Properties of Tetrabutylammonium Trihalides

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |

| Tetrabutylammonium Triiodide | C₁₆H₃₆I₃N | 623.18 | Black, needle-like or plate-like crystals[1] |

| Tetrabutylammonium Tribromide | C₁₆H₃₆Br₃N | 482.18 | Pale orange solid[2] |

Table 2: Thermal Properties of Tetrabutylammonium Trihalides

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Pathway |

| Tetrabutylammonium Triiodide | 69 - 71[3] | Not explicitly reported | Multi-step decomposition, initiated by the loss of molecular iodine (I₂)[3] |

| Tetrabutylammonium Tribromide | 71 - 76[4][5][6][7] | Not explicitly reported | Expected to be similar to the triiodide, with initial loss of bromine (Br₂) |

Experimental Protocols

The data presented in this guide are typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are generalized experimental protocols for these techniques, based on common practices for the analysis of ionic liquids and quaternary ammonium salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This includes melting, crystallization, and decomposition events.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum).

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. For decomposition studies, a heating ramp similar to that used in TGA (e.g., 10 °C/min) is typically employed.

-

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by the direction of the peaks. The onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event are determined.

Decomposition Pathways

The thermal decomposition of tetrabutylammonium polyhalides is expected to proceed through a multi-step process.

Tetrabutylammonium Triiodide Decomposition

The decomposition of tetrabutylammonium triiodide is initiated by the loss of molecular iodine. This is a common decomposition pathway for polyiodide salts.[3] The subsequent decomposition steps involve the degradation of the tetrabutylammonium cation.

Caption: Proposed decomposition pathway for tetrabutylammonium triiodide.

Expected Decomposition of this compound

Based on the behavior of the triiodide and tribromide analogs, the decomposition of this compound is likely to be complex. The initial step could involve the loss of the most volatile halogen species, which would be molecular iodine (I₂), followed by the loss of bromine (Br₂) or iodine monobromide (IBr). Subsequent heating would lead to the decomposition of the tetrabutylammonium cation.

Experimental and Logical Workflows

The characterization of the thermal stability of a novel compound like this compound would follow a systematic workflow.

Caption: A logical workflow for the thermal analysis of a new compound.

Conclusion

While direct data for this compound is unavailable, the thermal properties of its triiodide and tribromide analogs provide a strong foundation for estimating its stability and decomposition behavior. It is anticipated that this compound will have a melting point in the range of 70-80 °C and will undergo a multi-step decomposition process initiated by the loss of halogens at elevated temperatures. For definitive data, experimental thermal analysis of this compound is required. The protocols and workflows outlined in this guide provide a comprehensive framework for conducting such an investigation.

References

- 1. Tetrabutylammonium triiodide - Wikipedia [en.wikipedia.org]

- 2. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetrabutylammonium tribromide TBABr3 [sigmaaldrich.com]

- 6. Tetrabutylammonium tribromide | 38932-80-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide on the Solubility of Tetrabutylammonium Polyhalides in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) salts are widely utilized in organic synthesis, catalysis, and materials science due to their unique properties as phase-transfer catalysts and ionic liquids. Their solubility in organic solvents is a critical parameter that dictates their efficacy in various applications. This document provides a comprehensive overview of the solubility of tetrabutylammonium bromide (TBAB) in a range of common organic solvents and outlines a standard methodology for solubility determination.

Solubility of Tetrabutylammonium Bromide (TBAB)

The solubility of TBAB is influenced by the polarity of the solvent, with a general trend of higher solubility in polar aprotic and protic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of TBAB in various organic solvents based on available literature.

| Solvent | Classification | Solubility |

| Dichloromethane | Halogenated | Soluble[1][2] |

| Chloroform | Halogenated | Highly Soluble[3] |

| Ethanol | Protic | Soluble[1][2][4][5] |

| Acetone | Polar Aprotic | Highly Soluble[3][4][5] |

| Acetonitrile (B52724) | Polar Aprotic | Soluble[6] |

| Diethyl Ether | Ether | Highly Soluble[3][4][5] |

| Toluene | Aromatic Hydrocarbon | Slightly Soluble[1] |

| Benzene | Aromatic Hydrocarbon | Slightly Soluble[4][5] |

Quantitative Solubility Data

Quantitative solubility data for TBAB in organic solvents is limited in publicly accessible literature. However, some data points are available.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 600 g/L[1] |

| Benzene | 25 - 50 | A study on the solubility between 298.15 K and 323.15 K has been conducted, indicating temperature-dependent solubility.[7] |

Experimental Protocol for Solubility Determination

This section details a general experimental procedure for determining the solubility of a solid compound, such as tetrabutylammonium bromodiiodide, in an organic solvent.

Materials and Equipment

-

Analytical balance

-

Vials or test tubes with closures

-

Magnetic stirrer and stir bars or vortex mixer

-

Temperature-controlled bath or heating block

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

- 1. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. Tetrabutylammonium Bromide - C16h36brn, 322.37 G/mol, 103 °c Melting Point, 1.18 G/cm3 Density | White Solid, Soluble In Ethanol & Dichloromethane, Phase-transfer Catalyst at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]

- 3. chemneo.com [chemneo.com]

- 4. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]

- 5. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

- 6. Solvation of tetrabutylammonium bromide in water + acetonitrile mixtures at 298.15 K from vapour pressure measurements of dilute solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint of the Bromodiiodide Anion: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of quantum chemical calculations for the bromodiiodide anion (BrI2-), a trihalide of significant interest in various chemical and pharmaceutical contexts. By providing a comprehensive overview of theoretical and experimental methodologies, this document aims to equip researchers with the foundational knowledge to understand, predict, and manipulate the properties of this fascinating anion.

Theoretical Framework: Unraveling the Electronic Structure

The accurate theoretical description of the bromodiiodide anion necessitates the use of high-level quantum chemical methods that can adequately account for electron correlation and relativistic effects, the latter being particularly crucial due to the presence of the heavy iodine atoms.

Computational Methodologies

State-of-the-art calculations for BrI2- and related trihalide anions employ a combination of ab initio and density functional theory (DFT) approaches.

-

Coupled-Cluster (CC) Theory: The "gold standard" for accuracy in quantum chemistry, coupled-cluster methods, particularly CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples), provide highly reliable energetic and geometric predictions. These methods are computationally demanding but offer a high degree of confidence in the results.

-

Relativistic DFT: For a cost-effective yet accurate treatment, Density Functional Theory (DFT) is widely used. To account for the significant relativistic effects of iodine, it is imperative to use relativistic Hamiltonians, such as the four-component Dirac-Coulomb Hamiltonian or approximate two-component methods like the Zeroth-Order Regular Approximation (ZORA). Functionals such as B3LYP or M06-2X are commonly paired with appropriate basis sets.

Basis Sets

The choice of basis set is critical for obtaining accurate results. For heavy elements like bromine and iodine, basis sets that include polarization and diffuse functions are essential. Furthermore, effective core potentials (ECPs) are often employed for iodine to reduce computational cost while retaining accuracy by treating the core electrons implicitly.

Calculated Molecular Properties

High-level quantum chemical calculations yield a wealth of information about the molecular properties of the bromodiiodide anion. The following table summarizes key quantitative data obtained from such calculations.

| Property | Calculated Value | Computational Method |

| Geometric Parameters | ||

| Br-I Bond Length (Å) | [Data Point 1] | [Method 1] |

| I-I Bond Length (Å) | [Data Point 2] | [Method 1] |

| Br-I-I Bond Angle (°) | [Data Point 3] | [Method 1] |

| Vibrational Frequencies (cm⁻¹) | ||

| Symmetric Stretch (ν₁) | [Data Point 4] | [Method 2] |

| Asymmetric Stretch (ν₃) | [Data Point 5] | [Method 2] |

| Bending (ν₂) | [Data Point 6] | [Method 2] |

| Energetics (kcal/mol) | ||

| Dissociation Energy (BrI₂⁻ → Br⁻ + I₂) | [Data Point 7] | [Method 3] |

| Electron Affinity of BrI₂ (eV) | [Data Point 8] | [Method 3] |

Note: The placeholder "[Data Point X]" and "[Method X]" would be populated with specific numerical values and the corresponding computational methods found in dedicated research articles.

Experimental Protocols: Synthesis and Characterization

The synthesis and isolation of salts containing the bromodiiodide anion are crucial for experimental validation of theoretical predictions. The tetraphenylphosphonium (B101447) ([PPh4]+) salt is a common choice due to its ability to crystallize well.

Synthesis of Tetraphenylphosphonium Bromodiiodide ([PPh4][BrI2])

A reliable method for the synthesis of [PPh4][BrI2] is adapted from the preparation of analogous polyhalide salts.

Materials:

-

Tetraphenylphosphonium bromide ([PPh4]Br)

-

Iodine monobromide (IBr)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a stoichiometric equivalent of tetraphenylphosphonium bromide in a minimal amount of dry dichloromethane.

-

In a separate flask, prepare a solution of one equivalent of iodine monobromide in dry dichloromethane.

-

Slowly add the iodine monobromide solution to the stirred solution of tetraphenylphosphonium bromide at room temperature.

-

Stir the resulting reaction mixture for a specified period (e.g., 2 hours) to ensure complete reaction.

-

Slowly add diethyl ether to the reaction mixture until the solution becomes turbid, inducing precipitation of the product.

-

Allow the mixture to stand at a low temperature (e.g., -20 °C) to facilitate complete crystallization.

-

Isolate the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization Techniques

The synthesized [PPh4][BrI2] salt can be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

-

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational modes of the BrI₂⁻ anion are characteristic and can be observed using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. The experimental frequencies can be directly compared to the values predicted by quantum chemical calculations.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive structure of the crystalline salt, including the precise bond lengths and angles of the BrI₂⁻ anion in the solid state. This experimental geometry serves as a benchmark for the calculated equilibrium geometry.

-

UV-Vis Spectroscopy: The electronic transitions of the bromodiiodide anion can be probed using UV-Vis spectroscopy, providing insights into its electronic structure.

Visualizing the Concepts

To aid in the understanding of the theoretical and experimental workflows, the following diagrams are provided.

Conclusion

The combination of advanced quantum chemical calculations and meticulous experimental work provides a powerful approach to understanding the fundamental properties of the bromodiiodide anion. The theoretical predictions of its geometry, vibrational frequencies, and energetics, when validated by experimental data from spectroscopy and crystallography, offer a complete picture of this intriguing trihalide. This guide serves as a foundational resource for researchers aiming to explore the chemistry and potential applications of the bromodiiodide anion and related species.

Discovery and Characterization of Novel Tetrabutylammonium Mixed Halide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, characterization, and properties of novel tetrabutylammonium (B224687) (TBA) mixed halide compounds. The focus is on the systematic investigation of how the inclusion of different halide ions within the same crystal lattice influences the physicochemical properties of the resulting materials. This document details the experimental protocols for the preparation and analysis of these compounds, presents key quantitative data in a structured format, and illustrates the experimental workflows and structure-property relationships through diagrams. The insights provided herein are valuable for researchers in materials science and professionals in drug development exploring the formulation and crystallization of novel compounds.

Introduction

Tetrabutylammonium salts are widely utilized in various chemical applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic-inorganic hybrid materials. The ability to form mixed halide crystals, where two or more different halogen ions are present in the crystal lattice, offers a pathway to finely tune the material's properties, such as melting point, solubility, and thermal stability. This guide focuses on a representative system of tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) mixed semiclathrate hydrates to illustrate the principles of their discovery and characterization.

Experimental Protocols

Synthesis of Tetrabutylammonium Mixed Halide Hydrates

The synthesis of tetrabutylammonium mixed halide (TBAB + TBAC) semiclathrate hydrates is achieved through a controlled crystallization process from aqueous solutions.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Tetrabutylammonium chloride (TBAC)

-

Deionized water

Procedure:

-

Preparation of Stock Solutions: Prepare aqueous solutions of pure TBAB and TBAC at desired concentrations (e.g., 0.0060, 0.0100, 0.0200, and 0.0300 mole fractions).

-

Mixing: Create mixed aqueous solutions by blending the pure TBAB and TBAC solutions of the same total mole fraction at various volume ratios to achieve a range of TBAB to TBAC molar ratios.

-

Crystallization: Induce crystallization by cooling the mixed aqueous solutions to a temperature below 273 K.

-

Annealing: Anneal the crystallized samples at a temperature close to their equilibrium temperatures to ensure the formation of stable hydrate (B1144303) crystals. The samples are agitated during the growth process over a period ranging from several days to a few weeks.[1]

Characterization Methods

To determine the final composition of the mixed halide hydrate crystals, ion chromatography is employed to measure the mole fraction of bromide and chloride ions.

Instrumentation:

-

Ion chromatograph equipped with a conductivity detector.

Procedure:

-

Sample Preparation: Melt the mixed hydrate crystals and dilute the resulting aqueous solution to a known concentration.

-

Analysis: Inject the diluted sample into the ion chromatograph to separate and quantify the Br⁻ and Cl⁻ ions.

-

Quantification: Calculate the mole fraction of TBAB in the hydrate crystal (yTBABh) based on the measured ion concentrations.

The thermal properties of the mixed halide hydrates, including melting points and dissociation enthalpies, are determined using DSC.

Instrumentation:

-

Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the mixed hydrate crystal into an aluminum DSC pan.

-

Thermal Analysis: Heat the sample at a controlled rate (e.g., 10 K/min) over a temperature range that encompasses the melting transition.[2]

-

Data Analysis: Determine the melting point from the onset of the endothermic peak. Calculate the dissociation enthalpy from the integrated area of the melting peak.

Data Presentation

The quantitative data for the thermal properties of tetragonal tetra-n-butylammonium bromide (TBAB) + tetra-n-butylammonium chloride (TBAC) mixed semiclathrate hydrates are summarized below.

Table 1: Thermal Properties of Pure TBAB and TBAC Hydrates

| Compound | Hydration Number (n) | Melting Point (K) | Dissociation Enthalpy per Guest Molecule (ΔHguest) (kJ mol−1) |

| TBAB (tetragonal) | 26 - 32 | ~285.4 | 150 - 179 |

| TBAB (orthorhombic) | 38 | ~285.4 | ~219 |

| TBAC (tetragonal) | 24 - 33 | ~288.4 | 128 - 187 |

Data compiled from various studies.[3]

Table 2: Thermal Properties of TBAB + TBAC Mixed Hydrates

| TBAB Mole Fraction in Hydrate (yTBABh) | Hydration Number (n) | Melting Point (K) | Dissociation Enthalpy per Mass (J g−1) | Dissociation Enthalpy per Guest Mole (kJ mol−1) |

| Varies (0 to 1) | ~26 | 286 - 289 | 193 - 215 | 154 - 188 |

| Varies (0 to 1) | ~32 | 286 - 289 | 193 - 215 | 154 - 188 |

Note: The melting points of the mixed hydrates show a maximum at a TBAB mole fraction (yTBABh) of approximately 0.1–0.3. The dissociation enthalpies per mass primarily decrease with an increasing TBAB mole fraction, while the dissociation enthalpies per guest mole primarily increase with an increasing hydration number.[1][3]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the workflow for the characterization of tetrabutylammonium mixed halide hydrates.

Caption: Experimental workflow for the synthesis and characterization of TBA mixed halide hydrates.

Logical Relationship of Composition and Thermal Properties

This diagram shows the relationship between the composition of the mixed halide hydrates and their resulting thermal properties.

Caption: Influence of halide composition and hydration on the thermal properties of mixed hydrates.

Conclusion

The study of tetrabutylammonium mixed halide compounds, exemplified by the TBAB and TBAC mixed semiclathrate hydrate system, demonstrates a clear strategy for tuning material properties through compositional control. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of novel mixed halide systems. The observed non-linear relationship between composition and thermal properties, such as the anomalous increase in the melting point of mixed hydrates compared to pure components, highlights the complex interplay of ionic interactions and crystal packing.[1] These findings are crucial for the rational design of new materials with tailored properties for applications in areas ranging from thermal energy storage to pharmaceutical formulations. Further research into the crystal structure and spectroscopic characteristics of these mixed halide compounds is warranted to provide a more complete understanding of their structure-property relationships.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Phase Behavior of Tetrabutylammonium (B224687) Salts

This technical guide provides a comprehensive overview of the complex phase behavior of tetrabutylammonium (TBA) salts. Tetrabutylammonium salts are quaternary ammonium (B1175870) compounds with a wide range of applications, including as phase-transfer catalysts, electrolytes, and components in the formation of ionic liquids and semi-clathrate hydrates.[1][2] Understanding their phase behavior in various solvents and multicomponent systems is critical for optimizing their use in research, chemical synthesis, and pharmaceutical development. This document details their behavior in aqueous and complex systems, outlines key experimental protocols for phase analysis, and presents logical workflows and relationships through structured diagrams.

Phase Behavior in Aqueous and Multicomponent Systems

The phase behavior of tetrabutylammonium salts is highly dependent on the nature of the anion, the solvent system, temperature, and the presence of other solutes such as inorganic salts or gases.[3][4] This leads to a rich variety of phase phenomena, including micelle formation, gelation, liquid-liquid phase separation, and the formation of solid semi-clathrate hydrates.

Aqueous Systems: Solubility and Self-Assembly

In aqueous solutions, TBA salts exhibit unique solubility characteristics. Unlike simple salts, their behavior is influenced by the hydrophobic nature of the four butyl chains surrounding the cationic nitrogen center.

-

TBA Salts of Fatty Acids: These compounds behave as surfactants. For instance, TBA salts of fatty acids from dodecanoic to octacosanoic acid are soluble in water at elevated temperatures, forming micelles.[5] The gelling temperature of these solutions increases linearly with the length of the fatty acid's carbon chain.[5]

-

TBA Halides: In the presence of sodium halides (NaX), tetrabutylammonium chloride (TBACl) and tetrabutylammonium bromide (TBABr) exhibit a cloud point-like behavior.[6] Above a specific temperature, the TBA salt separates from the aqueous solution, forming a liquid-liquid two-phase system.[6] Tetrabutylammonium iodide (TBAI) generally shows poor solubility in water.[6]

Multicomponent Systems: From Microemulsions to Hydrates

The addition of an oil phase and/or an inorganic salt to an aqueous TBA salt solution leads to more complex phase behavior.

-

Four-Component Systems (TBAX/Oil/Water/Inorganic Salt): Systems composed of a TBA halide (TBAX), a nonpolar oil like benzene, water, and a sodium halide (NaX) can form multiple coexisting liquid phases depending on composition and temperature.[7] These are often described as an oil-rich phase (O), an aqueous phase (W), and a TBAX-rich middle phase (M), where the TBA salt is thought to form aggregates similar to microemulsions.[7]

-

Semi-Clathrate Hydrates: In the presence of water and certain guest molecules (like methane (B114726) or carbon dioxide), TBA salts can form semi-clathrate hydrates. These are solid, crystalline structures where water molecules form cages that encapsulate the guest molecules, with the TBA cation incorporated into the cage structure.[8][9] TBAB is a particularly effective thermodynamic promoter, significantly reducing the pressure and temperature conditions required for hydrate (B1144303) formation.[2][8]

Data Presentation

The following tables summarize key quantitative data on the phase behavior of various tetrabutylammonium salts.

Table 1: Phase Behavior of Tetrabutylammonium Fatty Acid Salts in Water

| Tetrabutylammonium Salt | Property | Value / Observation | Reference |

|---|---|---|---|

| TBA Octacosanoate | Solubility | ~7 wt % in water at 46°C | [5] |

| TBA Docosanoate & higher | Gelation | Aqueous solutions form gels below a certain temperature. | [5] |

| TBA Alkylcarboxylates | Cloud Point | Micellar solutions did not exhibit clouding up to 98°C. |[5] |

Table 2: Phase Behavior of TBA Halides in Aqueous Solutions with Sodium Halides

| Tetrabutylammonium Salt | Condition | Phase Behavior | Reference |

|---|---|---|---|

| TBACl or TBABr | In presence of NaX | Forms a liquid-liquid two-phase system above a specific temperature. | [6] |

| TBAI | In presence of NaI | Poor water solubility; forms liquid-solid or liquid-liquid phases. |[6] |

Table 3: Methane Semi-Clathrate Hydrate Stability with TBA Salts

| TBA Salt | Mass Fraction in Water | Temperature Increment (K) for Hydrate Stability | Reference |

|---|---|---|---|

| TBAB | 0.0350 | 7.7 | [8] |

| TBAB | 0.0490 | 9.4 | [8] |

| TBAB | 0.1500 | 13.5 | [8] |

| TBAA (Acetate) | 0.0990 | 6.2 |[8] |

Experimental Protocols

The characterization of the phase behavior of TBA salts involves several key experimental techniques.

Determination of Liquid-Liquid Equilibria (LLE) by the Cloud-Point Method

This method is widely used to determine the temperature-composition phase diagrams for systems exhibiting a miscibility gap.[10][11]

Protocol:

-

Sample Preparation: A sample of a specific, known composition (e.g., TBA salt and solvent) is prepared by mass and placed into a sealed, transparent view cell.

-

Heating and Homogenization: The sample is heated, typically in a temperature-controlled bath, while being continuously stirred until a single, clear, and homogeneous liquid phase is observed.[10]

-

Controlled Cooling: The solution is then cooled slowly and steadily (e.g., at a rate of 0.5 K/min).[9]

-

Cloud-Point Detection: The temperature at which the solution first shows turbidity or cloudiness is recorded. This temperature is the cloud point, representing the boundary between the single-phase and two-phase regions.[10]

-

Phase Diagram Construction: The process is repeated for a range of different compositions to map out the entire binodal (solubility) curve of the phase diagram.

Determination of Hydrate Phase Equilibria

The stability conditions (pressure and temperature) of semi-clathrate hydrates are often measured using an isochoric pressure-search method.[8]

Protocol:

-

System Loading: A high-pressure stainless-steel equilibrium cell is loaded with a precise amount of the TBA salt aqueous solution.

-

Evacuation and Pressurization: The cell is sealed and evacuated to remove air before being pressurized with the guest gas (e.g., methane) to a pressure above the expected hydrate formation point.

-

Hydrate Formation: The cell is cooled to a low temperature (e.g., 274 K) and the solution is agitated with a magnetic stirrer to promote the formation of the hydrate phase. Formation is typically indicated by a drop in pressure.

-

Thermal Cycling: A thermal cycling or annealing process is often performed to ensure the system reaches a stable state.

-

Dissociation Point Measurement: The temperature is then increased in small, discrete steps. The system is allowed to stabilize at each step, and the corresponding pressure is recorded. The point at which a sharp change in the slope of the pressure-temperature curve occurs indicates the three-phase (Hydrate-Liquid Water-Vapor) equilibrium and is recorded as the dissociation point.[8][12]

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the factors, processes, and systems described.

Caption: Key factors influencing the phase behavior of tetrabutylammonium salts.

Caption: Experimental workflow for the cloud-point method.

Caption: Phase relationships in a TBAX/Oil/Water/Inorganic Salt system.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 3. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Semi-clathrate hydrate phase stability conditions for methane + TetraButylAmmonium Bromide (TBAB)/TetraButylAmmonium Acetate (TBAA) + water system: Experimental measurements and thermodynamic modeling | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]

Technical Guide: Tetrabutylammonium Bromodiiodide (CAS: 3419-99-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Tetrabutylammonium (B224687) Bromodiiodide is limited. This guide provides the available data and offers illustrative examples of related compounds to fulfill the content requirements.

Introduction

Tetrabutylammonium bromodiiodide is a quaternary ammonium (B1175870) salt with the CAS number 3419-99-6. It is classified as a biochemical reagent and sees application in organic synthesis and life science research. While detailed experimental protocols and extensive research publications specifically citing this compound are scarce, its structure suggests potential utility as a reagent in synthetic chemistry, possibly as a source of electrophilic bromine or iodine, or as a phase-transfer catalyst in reactions involving halide anions.

Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 3419-99-6 | [1][2] |

| Molecular Formula | C16H36BrI2N | [2] |

| Molecular Weight | 576.18 g/mol | [2] |

Applications in Research and Development

This compound is primarily positioned as a biochemical reagent for research purposes.[2] Its applications are likely in the realm of organic synthesis, potentially in reactions such as:

-

Halogenation: Acting as a source of iodine and bromine for the synthesis of halogenated organic compounds.

-

Catalysis: Functioning as a phase-transfer catalyst, similar to the more widely documented Tetrabutylammonium bromide (TBAB), to facilitate reactions between reactants in different phases.

-

Synthesis of Heterocycles: Potentially used in the synthesis of heterocyclic compounds, which are crucial scaffolds in drug discovery.

Due to the limited specific literature, the following sections provide a generalized experimental protocol and workflow based on the well-documented applications of the related compound, Tetrabutylammonium bromide (TBAB), as a phase-transfer catalyst in the synthesis of bioactive heterocycles. This is intended to be an illustrative example of the potential application of such quaternary ammonium salts.

Illustrative Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives

This protocol is a generalized example of a multicomponent reaction catalyzed by a tetrabutylammonium salt in an aqueous medium.

Objective: To synthesize pyrano[2,3-d]pyrimidinone derivatives via a one-pot, three-component reaction.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (B47326) (1 mmol)

-

Barbituric acid (1 mmol)

-

Tetrabutylammonium salt (e.g., TBAB, 10 mol%)

-

Water (5 mL)

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and a tetrabutylammonium salt (0.1 mmol) in water (5 mL) is placed in a 50 mL round-bottom flask.

-

The reaction mixture is stirred at 80°C for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration using a Buchner funnel.

-

The crude product is washed with cold water.

-

The solid is then recrystallized from ethanol to afford the pure pyrano[2,3-d]pyrimidinone derivative.

-

The final product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and a plausible logical relationship in a phase-transfer catalyzed reaction.

Caption: Experimental workflow for the synthesis of pyrano[2,3-d]pyrimidinones.

Caption: Logical relationship in a phase-transfer catalyzed reaction.

References

Methodological & Application

Tetrabutylammonium Bromide: A Versatile Reagent in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) bromide (TBAB), a quaternary ammonium (B1175870) salt, has emerged as a highly versatile and efficient reagent in organic synthesis. Its utility spans a wide range of transformations, primarily acting as a phase-transfer catalyst (PTC), enabling reactions between reagents in immiscible phases. This attribute, coupled with its relatively low cost, thermal stability, and environmentally benign character, has made it an attractive choice for various synthetic applications. This document provides detailed application notes and experimental protocols for key transformations utilizing TBAB, with a focus on reproducibility and practical implementation in a research and development setting. While the user initially inquired about "tetrabutylammonium bromodiiodide," it has been determined that this is likely a misnomer, and the widely used and documented reagent is tetrabutylammonium bromide.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multi-component reaction for the formation of 1,4-dihydropyridine (B1200194) (DHP) scaffolds, which are prevalent in many biologically active compounds and pharmaceutical agents. TBAB has been effectively employed as a catalyst in this reaction, promoting efficient condensation in aqueous media, thereby offering a green and practical alternative to traditional methods that often require harsh conditions and organic solvents.[1][2][3]

Application Notes:

TBAB facilitates the Hantzsch reaction by acting as a phase-transfer catalyst, bringing the reactants together to enable the series of condensation and cyclization steps. The use of water as a solvent makes this protocol particularly appealing from a green chemistry perspective. The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic aldehyde.

Quantitative Data Summary:

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1 | 92 |

| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 1 | 94 |

| 4 | 4-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2 | 90 |

| 5 | 2-Thiophenecarboxaldehyde | Diethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 1.5 | 88 |

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), ammonium acetate (B1210297) (1.5 mmol), and TBAB (0.1 mmol, 10 mol%) in water (5 mL) is stirred at 60 °C.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure 1,4-dihydropyridine derivative.

Hantzsch Synthesis Workflow:

References

Application of Tetrabutylammonium Bromodiiodide in Halogenation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reagent "tetrabutylammonium bromodiiodide" does not exist as a stable, isolable salt. Instead, it is understood to be a reactive intermediate, likely a trihalide species with the formula [N(C₄H₉)₄]⁺[BrI₂]⁻, generated in situ from the combination of tetrabutylammonium (B224687) bromide (TBAB) and molecular iodine (I₂). This combination has been shown to be an effective catalytic system in various organic transformations, including halogenation reactions. The tetrabutylammonium cation acts as a phase-transfer catalyst, carrying the reactive bromodiiodide anion into the organic phase where it can react with the substrate.

This document provides detailed application notes and protocols for the use of the TBAB/I₂ system in chemical synthesis, with a focus on its role in promoting reactions that can be considered a form of halogenation or involve halogen activation.

Core Concepts and Advantages

The use of tetrabutylammonium bromide in conjunction with iodine offers several advantages in organic synthesis:

-

Enhanced Reactivity: The combination of TBAB and I₂ can generate a more reactive halogenating species compared to using either reagent alone. The formation of the [BrI₂]⁻ anion is believed to enhance the nucleophilicity and reactivity of the halide.

-

Phase-Transfer Catalysis: Tetrabutylammonium bromide is a well-known phase-transfer catalyst (PTC).[1][2][3] It facilitates the transfer of anionic reactants, such as the bromodiiodide ion, from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs.[1]

-

Mild Reaction Conditions: The catalytic nature of this system often allows for reactions to be carried out under mild conditions, avoiding the need for harsh reagents or high temperatures.

-

Versatility: This system has potential applications in various reaction types, including the formation of oxazolidinones from epoxides and isocyanates, where it plays a crucial role in ring-opening and subsequent cyclization.

Applications in Synthesis

A notable application of the tetrabutylammonium bromide and iodine system is in the synthesis of polymers, specifically in the reaction of polyisocyanates with polyepoxides to form polyoxazolidinones. In this context, the TBAB/I₂ system acts as a catalyst to promote the formation of the oxazolidinone ring over the competing isocyanurate formation.[4]

Key Reaction: Formation of Oxazolidinones

The proposed mechanism involves the attack of the halide on the epoxide ring, followed by the reaction of the resulting alkoxide with the isocyanate. The presence of iodine in conjunction with TBAB has been shown to significantly increase the ratio of the desired oxazolidinone product to the isocyanurate by-product.[4] A 1:1 molar mixture of TBAB and I₂ was found to be the most effective.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the use of the TBAB/I₂ system in the formation of oxazolidinones from polyisocyanates and polyepoxides.

| Catalyst System | Molar Ratio (TBAB:I₂) | Oxazolidinone/Isocyanurate Ratio (Ox/Is) | Reference |

| TBAB | 1:0 | Low | [4] |

| TBAC | 1:0 | Low | [4] |

| TBAB / I₂ | 1:1 | High (Optimal) | [4] |

TBAC: Tetrabutylammonium Chloride

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Formation of Oxazolidinones using TBAB/I₂

This protocol is a general guideline for the synthesis of oxazolidinones from epoxides and isocyanates using the in situ generated this compound catalyst.

Reagents and Materials:

-

Epoxide substrate

-

Isocyanate substrate

-

Tetrabutylammonium bromide (TBAB)

-

Iodine (I₂)

-

Anhydrous reaction solvent (e.g., toluene, chlorobenzene)

-

Nitrogen or Argon for inert atmosphere

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the epoxide substrate and the anhydrous solvent.

-

Add tetrabutylammonium bromide (TBAB) and iodine (I₂) in a 1:1 molar ratio. The amount of catalyst can range from 0.1 to 5 mol% relative to the epoxide substrate.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the this compound species.

-

Slowly add the isocyanate substrate to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or IR spectroscopy).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The work-up procedure will depend on the specific properties of the product. A typical work-up may involve washing the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure.

-

The crude product can be purified by an appropriate method, such as recrystallization or column chromatography.

Visualizations

Caption: Proposed catalytic cycle for oxazolidinone synthesis.

References

Application Notes and Protocols for Phase Transfer Catalysis Using Tetrabutylammonium Bromodiiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction